
(1-Methoxycyclobutyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1-Methoxycyclobutyl)methanol” is a chemical compound with the molecular formula C6H12O2 . It has a molecular weight of 116.16 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H12O2/c1-8-6(5-7)3-2-4-6/h7H,2-5H2,1H3 . This indicates that the molecule consists of 6 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms.
Physical and Chemical Properties Analysis
Scientific Research Applications
Surface Site Probing and Catalyst Characterization
Methanol acts as a "smart" molecule for studying surface sites of metal oxide catalysts, such as ceria nanocrystals. It helps in understanding the nature of surface sites on ceria with different surface planes, contributing to advancements in catalysis and materials science (Wu et al., 2012).
Organic Synthesis and Drug Discovery
Methanol serves as a cost-effective reagent and sustainable feedstock for synthesizing value-added chemicals, pharmaceuticals, and materials. Its role as a C1 source for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds is crucial in methylation, methoxylation, and formylation reactions, which are fundamental in organic synthesis and drug discovery (Natte et al., 2017).
Environmental Science and Actinometry
Methanol is utilized in measuring the yield of *OH radicals produced in the photolysis of H2O2 in aqueous solutions, offering a cost-effective and sensitive method for actinometry in water treatment and environmental studies (Goldstein et al., 2007).
Renewable Chemical Feedstock
The direct C–C coupling of methanol with allenes catalyzed by a homogeneous iridium catalyst represents an innovative use of methanol as a renewable chemical feedstock, providing higher alcohols with all-carbon quaternary centers. This process opens new avenues for utilizing methanol in fine chemical synthesis (Moran et al., 2011).
Lipid Dynamics and Biomembrane Studies
Methanol affects lipid dynamics, influencing the structure-function relationship associated with bilayer composition. Its impact on lipid transfer and flip-flop kinetics in biological and synthetic membranes highlights the importance of considering solvent effects in biomembrane and proteolipid studies (Nguyen et al., 2019).
Safety and Hazards
The safety information for “(1-Methoxycyclobutyl)methanol” indicates that it is a hazardous substance . It has been assigned the hazard statements H227, H302, H315, H319, and H335 . These statements indicate that the substance is flammable and can cause harm if swallowed, in contact with skin, or if inhaled .
Properties
IUPAC Name |
(1-methoxycyclobutyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-8-6(5-7)3-2-4-6/h7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVZCYVSCXIVRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1781325-57-2 |
Source


|
| Record name | (1-methoxycyclobutyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2678347.png)
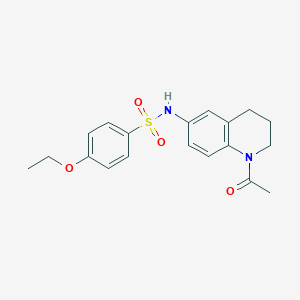

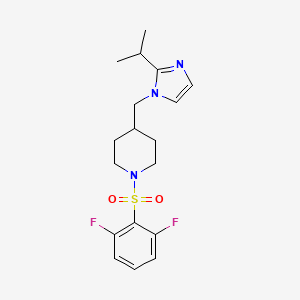
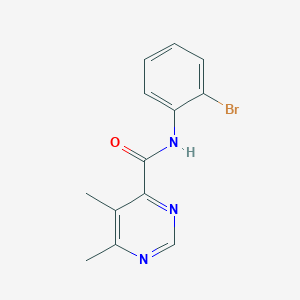

![1-(4-Methylphenyl)-2,4-diphenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate](/img/structure/B2678354.png)
![Tert-butyl (3-(cyanomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B2678355.png)
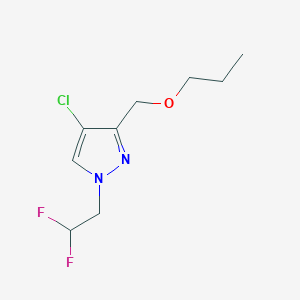
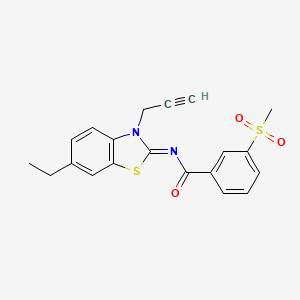
![(Z)-5-benzylidene-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2678360.png)
![2-(Cyanomethyl)-5-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2678362.png)
![N-(3-methoxyphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2678363.png)

